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For Researchers, Scientists, and Drug Development Professionals

Abstract
Myoferlin is a protein implicated in cancer cell migration, invasion, and angiogenesis, making it

a compelling target for anti-cancer drug development. Myoferlin inhibitor 1, also identified in

scientific literature as compound 6y, is a small molecule designed to target the myoferlin

protein, thereby inhibiting its pro-metastatic functions. This document provides a detailed

protocol for the laboratory synthesis of Myoferlin inhibitor 1, a summary of its key quantitative

data, and a visual representation of its synthesis workflow and the targeted signaling pathway.

Introduction
Myoferlin (MYOF) is a member of the ferlin family of proteins, characterized by multiple C2

domains. It is overexpressed in various cancers, including pancreatic, breast, and colorectal

cancer, where it plays a pivotal role in tumor progression and metastasis. Myoferlin is involved

in crucial cellular processes such as vesicle trafficking, plasma membrane repair, and the

regulation of receptor tyrosine kinases like VEGFR and EGFR. Its multifaceted role in

promoting cancer cell motility and invasion has established it as a significant therapeutic target.

Myoferlin inhibitor 1 (compound 6y) has been shown to bind to the MYOF-C2D domain,

exhibiting potent anti-invasion and anti-migration activities in pancreatic cancer cells.[1] It has

been demonstrated to reverse the epithelial-mesenchymal transition (EMT) and inhibit the

secretion of matrix metalloproteinases (MMPs), key processes in cancer metastasis.[1]
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Data Presentation
Table 1: Physicochemical Properties of Myoferlin
Inhibitor 1

Property Value

IUPAC Name
3-(5-(3-carbamoylphenyl)-[2][3][4]triazol-1-yl)-N-

(4-phenylbutyl)benzamide

Molecular Formula C26H28N6O2

Molecular Weight 468.54 g/mol

CAS Number 2366279-99-2

Appearance White solid

Table 2: In Vitro Biological Activity of Myoferlin Inhibitor
1

Assay Cell Line IC50 / Kd Reference

Binding Affinity (Kd) MYOF-C2D protein 0.094 µM [1]

Anti-invasion PANC-1 0.12 µM [1]

Cytotoxicity PANC-1 0.84 µM [1]

Cytotoxicity MIA PaCa-2 1.54 µM [1]

Cytotoxicity Capan-2 2.85 µM [1]

Experimental Protocols
The synthesis of Myoferlin inhibitor 1 (compound 6y) is a multi-step process. The following

protocol is adapted from the supporting information of "Modification and Biological Evaluation

of a Series of 1,5-Diaryl-1,2,4-triazole Compounds as Novel Agents against Pancreatic Cancer

Metastasis through Targeting Myoferlin" by Gu, H., et al.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b12421949?utm_src=pdf-body
https://www.benchchem.com/product/b12421949?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b00059
https://pmc.ncbi.nlm.nih.gov/articles/PMC7868085/
https://pubmed.ncbi.nlm.nih.gov/33226222/
https://www.benchchem.com/product/b12421949?utm_src=pdf-body
https://www.benchchem.com/product/b12421949?utm_src=pdf-body
https://www.medchemexpress.com/myoferlin-inhibitor-1.html
https://www.medchemexpress.com/myoferlin-inhibitor-1.html
https://www.medchemexpress.com/myoferlin-inhibitor-1.html
https://www.medchemexpress.com/myoferlin-inhibitor-1.html
https://www.medchemexpress.com/myoferlin-inhibitor-1.html
https://www.benchchem.com/product/b12421949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12421949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of Intermediate 1: 3-Cyano-N'-(3-(N-(4-
phenylbutyl)carbamoyl)benzoyl)benzohydrazide

Materials:

3-cyanobenzohydrazide

3-(N-(4-phenylbutyl)carbamoyl)benzoic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Procedure:

1. Dissolve 3-(N-(4-phenylbutyl)carbamoyl)benzoic acid (1.0 eq) in anhydrous DMF.

2. Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

3. Stir the mixture at room temperature for 30 minutes.

4. Add 3-cyanobenzohydrazide (1.0 eq) to the reaction mixture.

5. Continue stirring at room temperature for 12 hours.

6. Pour the reaction mixture into ice water and extract with ethyl acetate.

7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

8. Purify the crude product by column chromatography on silica gel to afford the desired

intermediate.
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Materials:

Intermediate 1: 3-Cyano-N'-(3-(N-(4-phenylbutyl)carbamoyl)benzoyl)benzohydrazide

Acetic acid

Ammonium acetate

Procedure:

1. To a solution of Intermediate 1 (1.0 eq) in glacial acetic acid, add ammonium acetate (10

eq).

2. Heat the mixture to reflux (approximately 120 °C) and maintain for 4 hours.

3. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. After completion, cool the reaction mixture to room temperature.

5. Pour the mixture into ice water to precipitate the product.

6. Filter the precipitate, wash with water, and dry under vacuum.

7. Recrystallize the crude product from ethanol to obtain pure Myoferlin inhibitor 1 as a

white solid.

Table 3: Synthesis Reaction Data
Step Product Starting Material Yield (%)

1 Intermediate 1

3-(N-(4-

phenylbutyl)carbamoyl

)benzoic acid

~75-85%

2 Myoferlin Inhibitor 1 Intermediate 1 ~60-70%

Mandatory Visualization
Synthesis Workflow of Myoferlin Inhibitor 1
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Step 1: Amide Coupling

Step 2: Cyclization

3-(N-(4-phenylbutyl)carbamoyl)benzoic acid

Intermediate 1EDCI, HOBt, DIPEA, DMF

3-cyanobenzohydrazide

Intermediate 1 Myoferlin Inhibitor 1
NH4OAc, Acetic Acid, Reflux
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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